molecular formula C10H13N2Na2O8P B12741443 Disodium thymidine 3'-monophosphate CAS No. 68698-19-1

Disodium thymidine 3'-monophosphate

Cat. No.: B12741443
CAS No.: 68698-19-1
M. Wt: 366.17 g/mol
InChI Key: IMQIXVXFEVJBTM-ZJWYQBPBSA-L
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Description

Disodium thymidine 3’-monophosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for various biological processes, including DNA replication and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium thymidine 3’-monophosphate can be synthesized through enzymatic methods. One common approach involves the enzymatic phosphorylation of thymidine using thymidine kinase, followed by the addition of a phosphate group to form thymidine monophosphate . The reaction conditions typically include a buffered aqueous solution and the presence of ATP as a phosphate donor.

Industrial Production Methods

Industrial production of disodium thymidine 3’-monophosphate often involves large-scale enzymatic synthesis. The process includes the use of recombinant enzymes to catalyze the phosphorylation reactions efficiently. The product is then purified using chromatographic techniques to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Disodium thymidine 3’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium thymidine 3’-monophosphate has numerous applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
  • Biology : Essential for DNA replication studies and as a substrate in various enzymatic assays.
  • Medicine : Investigated for its role in antiviral therapies and as a potential therapeutic agent in genetic disorders.
  • Industry : Utilized in the production of DNA-based sensors and diagnostic tools .

Mechanism of Action

Disodium thymidine 3’-monophosphate exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. The compound is also involved in the salvage pathway of nucleotide synthesis, where it is phosphorylated to thymidine diphosphate and thymidine triphosphate, essential for DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium thymidine 3’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it contains thymine, which pairs with adenine in DNA, making it essential for maintaining the integrity and stability of the genetic code .

Properties

CAS No.

68698-19-1

Molecular Formula

C10H13N2Na2O8P

Molecular Weight

366.17 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate

InChI

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1

InChI Key

IMQIXVXFEVJBTM-ZJWYQBPBSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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